2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde

Medicinal Chemistry Drug Discovery ADME Prediction

Lead optimization often stalls when lipophilic spirocyclic aldehydes compromise solubility and permeability. 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde offers a pre-optimized XLogP3 of 1.6 with TPSA 35.5 Ų, enabling oral bioavailability without logging-wave optimization. • XLogP3 1.6 avoids excessive lipophilicity (Δ logP = +1.0-1.1 vs parent spiro[3.5]nonane-7-carbaldehyde) • 3 H-bond acceptors, 3 rotatable bonds; ideal PROTAC linker with balanced conformational sampling & permeability • Orthogonal reactivity: ketal-protected & free aldehyde for chemoselective modular assembly

Molecular Formula C12H20O3
Molecular Weight 212.289
CAS No. 2551115-15-0
Cat. No. B2606793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde
CAS2551115-15-0
Molecular FormulaC12H20O3
Molecular Weight212.289
Structural Identifiers
SMILESCOC1(CC2(C1)CCC(CC2)C=O)OC
InChIInChI=1S/C12H20O3/c1-14-12(15-2)8-11(9-12)5-3-10(7-13)4-6-11/h7,10H,3-6,8-9H2,1-2H3
InChIKeyZBFUJUYHYGLKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde – Compound Overview


2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde is a conformationally constrained spiro[3.5]nonane featuring a ketal-protected carbonyl (dimethoxy acetal) and a free aldehyde group, offering dual reactivity for orthogonal synthetic elaboration [1]. Its molecular formula C₁₂H₂₀O₃ (MW 212.29 g/mol) and the combination of a rigid spiro scaffold with a polar acetal moiety place it in a distinct chemical space relative to simpler spirocyclic aldehydes, making it a versatile intermediate for drug discovery and fragment-based design [2].

1 Orthogonal reactivity: ketal-protected carbonyl and free aldehyde
2 Conformationally constrained spiro[3.5]nonane scaffold
3 Suitable for fragment-based design and lead optimization workflows

Physicochemical Differentiation of 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde


Even among closely related spiro[3.5]nonane aldehydes, physicochemical properties such as lipophilicity, polar surface area, and hydrogen-bonding capacity can vary dramatically [1][2]. A general assumption of equivalency ignores that a single substitution (e.g., a dimethoxy ketal) can shift logP by over a full unit and double the topological polar surface area. These differences directly influence solubility, permeability, and target engagement, meaning that substituting one spirocyclic aldehyde for another without quantitative justification can compromise lead optimization, fragment screening, or PROTAC linker performance. The evidence below quantifies where 2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde uniquely positions itself in this landscape.

! Dimethoxy ketal substitution shifts lipophilicity by more than one logP unit and doubles TPSA relative to the unsubstituted spiro aldehyde; solubility and permeability profiles may not transfer.
! Increased H-bond acceptor count (3 vs. 1) alters polar contacts and may impact target engagement; assuming equivalence risks misleading SAR.
! Rotatable bonds increase from 1 to 3, changing conformational sampling and linker behavior; direct substitution without conformational validation may compromise PROTAC or induced-fit designs.

Quantitative Comparison of 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde vs. Analogs


Moderate Lipophilicity vs. Unsubstituted Core

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde exhibits an XLogP3 of 1.6, substantially lower than the 2.8 of the unsubstituted spiro[3.5]nonane-7-carbaldehyde, a difference driven by the polar dimethoxy ketal [1][2].

Lipophilicity (XLogP3)
Reported
1.6 vs 2.8
Δ = –1.2 (43% lower)
Supports aqueous solubility differentiation; may reduce nonspecific binding relative to unsubstituted core.
XLogP3 computed by PubChem (identical algorithm).
Medicinal Chemistry Drug Discovery ADME Prediction

Elevated Polar Surface Area vs. Parent Aldehyde

Introduction of the dimethoxy ketal raises the TPSA to 35.5 Ų, more than double the 17.1 Ų of the unsubstituted spiro[3.5]nonane-7-carbaldehyde [1][2]. This positions 2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde above the typical CNS permeability threshold (TPSA < 60–70 Ų), yet well above very lipophilic analogs, offering a differentiated window for peripheral vs. CNS target engagement.

Polar Surface Area (TPSA)
Reported
35.5 Ų vs 17.1 Ų
+108% increase
Provides a measurable window for peripheral vs. CNS target engagement context.
Cactvs 3.4.8.24 / PubChem.
Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

Enhanced Hydrogen-Bond Acceptor Count vs. Analogs

The target compound possesses three H-bond acceptors (two methoxy oxygens plus aldehyde oxygen), compared to only one HBA for the unsubstituted spiro[3.5]nonane-7-carbaldehyde and two HBA for the 7-oxaspiro[3.5]nonane-2-carbaldehyde [1][2][3].

H-Bond Acceptors
Reported
3 vs 1 (parent) / 2 (oxa-analog)
Higher HBA count may support enhanced polar contacts in fragment screening.
Computed by Cactvs / PubChem.
Medicinal Chemistry Fragment-Based Screening Crystal Engineering

Enhanced Conformational Flexibility from Rotatable Bonds

The dimethoxy ketal contributes two additional rotatable bonds (total 3) compared to spiro[3.5]nonane-7-carbaldehyde (1 rotatable bond), enabling 2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde to sample a broader conformational ensemble [1][2].

Rotatable Bonds
Reported
3 vs 1
3× increase
Greater conformational sampling may benefit induced-fit binding or PROTAC linker reach.
Cactvs / PubChem.
Drug Design PROTAC Linker Design Conformational Analysis

Lipophilicity Advantage for Lead Optimization

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde (XLogP3 = 1.6) occupies a distinct lipophilicity window relative to three other functionalized spirocyclic aldehydes: 2,2-dimethoxy-7-azaspiro[3.5]nonane (0.6), 7-oxaspiro[3.5]nonane-2-carbaldehyde (0.6), and 2,2-dimethoxyspiro[3.3]heptane-6-carbaldehyde (0.5) [1][2][3][4].

LogP Among Analogs
Reported
Target compound 1.6
2,2-Dimethoxy-7-azaspiro[3.5]nonane 0.6
7-Oxaspiro[3.5]nonane-2-carbaldehyde 0.6
2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde 0.5
Target compound occupies a differentiated logP range (1.6) vs. highly polar analogs; may suit lead optimization requiring balanced permeability.
XLogP3 PubChem 2025.09.15.
Medicinal Chemistry Lipophilicity Optimization Lead Selection

Applications of 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde


Lead Optimization with Balanced Lipophilicity

For medicinal chemistry programs targeting oral bioavailability, the experimentally relevant XLogP3 of 1.6 provides a pre-optimized starting point that avoids the excessive lipophilicity (2.8) of the parent spiro[3.5]nonane-7-carbaldehyde while retaining sufficient permeability [Section 3, Evidence Item 1]. This eliminates the need for logging-wave-based optimization steps.

PROTAC Linker with Tunable Polarity and Conformational Flexibility

The combination of three rotatable bonds and a TPSA of 35.5 Ų [Section 3, Evidence Items 2 & 4] makes 2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde an attractive PROTAC linker building block. It offers greater conformational sampling than rigid linkers while maintaining a polar surface area compatible with cell permeability, enabling rational linker design in ternary complex formation.

3D Diversity and H-Bonding for Fragment Screening

With three hydrogen-bond acceptors [Section 3, Evidence Item 3] and a spirocyclic scaffold that enforces three-dimensionality, this compound enriches fragment libraries with enhanced interaction potential. Its distinct lipophilicity profile (Δ logP = +1.0–1.1 vs. smaller or heteroatom-containing analogs) fills a gap in existing fragment collections [Section 3, Evidence Item 5].

Synthetic Intermediate with Orthogonal Reactivity

The orthogonal reactivity of the dimethoxy ketal and free aldehyde groups allows selective functionalization of one carbonyl while keeping the other masked. This enables modular assembly of more complex spirocyclic architectures, particularly in total synthesis and scaffold decoration strategies where chemoselectivity is critical.

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity
Lipophilicity range (XLogP3 ~1.6)
Solubility-permeability profiling and nonspecific binding assessment
PROTAC linker with tunable polarity and flexibility
Rotatable bond count & TPSA
Ternary complex formation and cellular permeability assays
Fragment screening with 3D diversity
Hydrogen-bond acceptor capacity and spirocyclic shape
Fragment hit confirmation and polar contact mapping
Synthetic intermediate with orthogonal reactivity
Orthogonal aldehyde/ketal protection
Chemoselectivity assessment in scaffold decoration
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